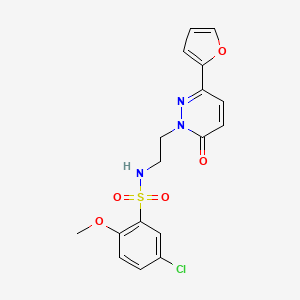

5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a pyridazinone core substituted with a furan-2-yl moiety and a benzenesulfonamide group modified with chloro and methoxy substituents. The ethyl linker bridges the pyridazinone and benzenesulfonamide units, creating a hybrid structure likely designed for enhanced pharmacological properties.

Properties

IUPAC Name |

5-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O5S/c1-25-15-6-4-12(18)11-16(15)27(23,24)19-8-9-21-17(22)7-5-13(20-21)14-3-2-10-26-14/h2-7,10-11,19H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFAQZNLXBUATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide is a synthetic organic compound notable for its complex structure and potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Chloro Group : Enhances lipophilicity and may influence biological interactions.

- Furan Moiety : Known for its role in drug design due to its ability to form π-stacking interactions with aromatic residues in proteins.

- Pyridazinone Derivative : Associated with various pharmacological activities, including anti-cancer properties.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄ClN₃O₃S |

| Molecular Weight | 355.80 g/mol |

| CAS Number | 946344-44-1 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. The pyridazinone derivatives are particularly noted for their ability to modulate cellular pathways involved in tumorigenesis.

The compound may inhibit specific kinases or transcription factors associated with cancer cell proliferation and survival. For instance, it has been shown to act as a dual inhibitor of PI3K and mTOR pathways, which are critical in cancer cell metabolism and growth .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines, including:

- HCT116 (colon cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

These studies typically assess the compound's antiproliferative effects through assays such as MTT or XTT, measuring cell viability after treatment with varying concentrations of the compound.

In Vivo Studies

Animal models have also been utilized to evaluate the therapeutic potential of this compound. For example, a study involving a mice S180 homograft model showed that the compound effectively inhibited tumor growth, suggesting promising anticancer efficacy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Studies indicate that the compound exhibits favorable absorption and distribution characteristics, although further research is necessary to fully elucidate its metabolic pathways and elimination routes.

Toxicity Studies

Acute toxicity assessments reveal that while the compound shows potent activity against cancer cells, it also presents a manageable toxicity profile. The modifications made during synthesis aim to enhance therapeutic indices while minimizing adverse effects .

Comparison with Similar Compounds

Structural Analog: 4-(3-(Benzyloxy)-6-Oxopyridazin-1(6H)-yl)Benzenesulfonamide (Compound 5a)

Structural Differences :

- Substituent on Pyridazinone: The target compound has a furan-2-yl group at the 3-position of the pyridazinone ring, while compound 5a features a benzyloxy group.

- Electronic Effects : The electron-rich benzyloxy group in 5a may enhance resonance stabilization, whereas the furan’s conjugated system in the target compound could improve metabolic stability .

- Synthesis : Compound 5a is synthesized via benzyl bromide substitution under mild conditions (5°C, 3 hours), whereas the target compound’s synthesis likely requires coupling of a furan-containing precursor, which may involve different reactivity or catalysts .

Comparison with Sulfamethoxazole-Based Thiadiazin Derivatives

Structural Differences :

- Core Heterocycle: The target compound uses a pyridazinone ring, whereas sulfamethoxazole derivatives (e.g., compound 3 in ) incorporate a thiadiazin-isoxazole scaffold.

- Linker and Substituents: The target compound’s ethyl linker contrasts with the thiadiazin derivative’s acetamide-hydrazineyl backbone. The chloro and methoxy groups on the benzenesulfonamide may enhance target specificity compared to the sulfamethoxazole derivative’s methylisoxazolyl and phenylamino groups .

Implications :

- Solubility: The pyridazinone’s ketone group may improve aqueous solubility relative to the thiadiazin’s sulfur-containing ring.

- Biological Activity: Thiadiazin derivatives are often associated with antimicrobial activity, while pyridazinone sulfonamides may exhibit anti-inflammatory or anticancer effects, though further studies are needed .

Comparison with USP-Listed Furan-Containing Compounds

Structural Differences :

- Furan Substituents: The target compound’s furan is unmodified, whereas USP compounds (e.g., entries 6–8 in ) feature dimethylamino or nitro groups on the furan ring.

- Backbone Complexity : The USP compounds include multi-amine or nitroethenyl groups, which are absent in the target compound. These modifications likely influence pharmacokinetics (e.g., half-life) and toxicity profiles .

Table 2: Functional Group Comparisons

Critical Analysis of Structural Trends

- Furan vs. Benzyloxy : The furan’s smaller size and lower steric hindrance compared to benzyloxy may improve binding to compact active sites.

- Sulfonamide Substitutions : The chloro and methoxy groups in the target compound could enhance hydrophobic interactions and hydrogen bonding compared to simpler sulfonamides .

- Synthetic Complexity: The USP compounds’ nitro and dimethylamino groups require multi-step synthesis, whereas the target compound’s structure may offer a more straightforward route .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing this compound?

Category : Basic Research

Answer :

The synthesis involves multi-step reactions, including coupling of pyridazine derivatives with sulfonamide precursors. Key steps include:

- Pyridazine Core Formation : Cyclization of hydrazine derivatives with diketones or substituted acrylates under reflux in acetone or DMF at 50–60°C .

- Sulfonamide Coupling : Reaction of the pyridazine intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride in DMF using NaHCO₃ as a base (room temperature, 4–6 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Critical Parameters : Solvent choice (DMF enhances reactivity but requires careful removal), stoichiometric control of sulfonyl chloride, and inert atmosphere to prevent oxidation .

How can the structural integrity of the compound be validated post-synthesis?

Category : Basic Research

Answer :

Multi-modal spectroscopic and analytical techniques are essential:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm; sulfonamide NH at δ 8.1–8.5 ppm) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₈H₁₆ClN₃O₅S, exact mass: 421.05 g/mol) and purity (>98%) .

- X-ray Crystallography : For unambiguous confirmation of the pyridazinone ring geometry and sulfonamide linkage angles .

What methodologies are used to assess its biological activity in preclinical studies?

Category : Advanced Research

Answer :

- Target Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for kinases or inflammatory targets (e.g., COX-2 IC₅₀ determination) .

- Cellular Efficacy : Dose-response curves (1–100 µM) in cancer cell lines (e.g., MCF-7, A549) using MTT assays; apoptosis markers (Annexin V/PI) via flow cytometry .

- In Vivo Models : Murine xenograft studies with oral administration (10–50 mg/kg/day) to evaluate tumor growth inhibition .

Note : Metabolite profiling (LC-MS/MS) is critical to rule off-target effects from sulfonamide degradation .

How can structure-activity relationships (SAR) be explored for this compound?

Category : Advanced Research

Answer :

- Substituent Variation : Synthesize analogs with modified furan (e.g., thiophene or pyrrole) or methoxy groups (e.g., ethoxy, halogenated) to assess impact on bioactivity .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2; PDB ID: 5KIR) and correlate binding scores (ΔG) with experimental IC₅₀ values .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic regions (furan ring) via Schrödinger’s Phase module .

How stable is this compound under varying pH and temperature conditions?

Category : Advanced Research

Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. HPLC analysis shows degradation <10% at pH 7.4, but sulfonamide hydrolysis occurs at pH <3 .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with DSC showing a melting point of 162–165°C .

- Light Sensitivity : Store in amber vials under N₂; UV-Vis spectroscopy confirms no photodegradation in dark conditions .

What computational approaches are used to predict its ADMET properties?

Category : Advanced Research

Answer :

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (2.8), BBB permeability (low), and CYP3A4 inhibition risk (high) .

- Toxicity Profiling : ProTox-II for hepatotoxicity prediction (Probability: 72%) and Ames test mutagenicity alerts .

- Solubility Enhancement : Co-solvent systems (PEG 400/water) or nanoformulation (liposomes) to improve aqueous solubility (<0.1 mg/mL) .

How can contradictory data in biological assays be resolved?

Category : Advanced Research

Answer :

- Assay Replication : Triplicate experiments with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

- Metabolite Interference : LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to observed effects .

- Statistical Analysis : Multivariate ANOVA to account for batch variability in cell culture conditions or animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.